molecular formula C22H23ClN4O3 B2647257 5-{1-[(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775396-54-7

5-{1-[(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2647257
CAS RN: 1775396-54-7
M. Wt: 426.9
InChI Key: NGTIOGKFCKYZRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{1-[(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C22H23ClN4O3 and its molecular weight is 426.9. The purity is usually 95%.
BenchChem offers high-quality 5-{1-[(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-{1-[(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Plant Growth Regulation

The compound is related to 4-chlorophenoxyacetic acid (4-CPA), which is a known plant growth regulator . It is used in the regulation of fruit set, yield, and economic benefit of crops like tomatoes . The compound can influence growth by acting as an auxin-transport inhibitor .

Antimycotic Agent

The compound has been used as an antimycotic agent . Antimycotics are substances that are used to treat or prevent fungal infections. They work by exploiting differences between mammalian and fungal cells to kill the fungal organism without dangerous effects on the host.

Histamine Release Inhibition

The compound has been found to inhibit IgE-mediated histamine release . This suggests potential applications in the treatment of allergic reactions, as histamine is a key mediator of allergy symptoms.

Muscle Relaxation

The compound is a centrally acting muscle relaxant . This suggests potential applications in the treatment of muscle spasms and other related conditions.

Chemical Synthesis

The compound is used in the preparation of various other compounds . For example, it was used in the preparation of substituted acetophenone derivatives, 2-(4-chlorophenoxyacetylamino)-3-ethoxycarbonyl [2,3-b]quinuclidine, and 2-(4-chlorophenoxy)-N’-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate .

Potential Environmental Impact

The compound is highly soluble in water and is quite volatile . It is moderately toxic to mammals and has a high potential for bioaccumulation . It is also a recognized irritant . It is moderately toxic to birds, honeybees, and most aquatic organisms . However, it has a relatively low toxicity to fish .

properties

IUPAC Name

3-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]-4-(4-methylphenyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O3/c1-15-2-6-18(7-3-15)27-21(24-25-22(27)29)16-10-12-26(13-11-16)20(28)14-30-19-8-4-17(23)5-9-19/h2-9,16H,10-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTIOGKFCKYZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=O)C3CCN(CC3)C(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{1-[(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.